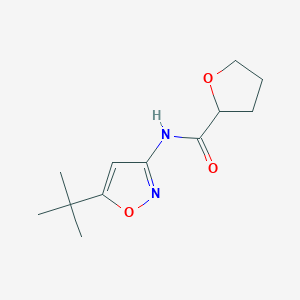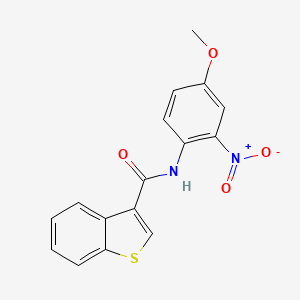![molecular formula C14H17ClN2O4 B4182744 {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4182744.png)
{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
Vue d'ensemble
Description
{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as ACEA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ACEA belongs to a class of compounds called cannabinoid receptor agonists, which have been found to interact with the endocannabinoid system in the body.
Mécanisme D'action
{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid acts as a selective agonist for the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The endocannabinoid system is involved in various physiological processes such as pain, mood, appetite, and immune response. By activating the CB1 and CB2 receptors, {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid can modulate the endocannabinoid system and produce its effects.
Biochemical and Physiological Effects:
{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to have analgesic effects by reducing pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has several advantages for lab experiments. It is a selective agonist for the CB1 and CB2 receptors, which allows for specific targeting of the endocannabinoid system. {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid is also stable and can be easily synthesized in large quantities. However, {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has several potential future directions for research. One area of interest is the development of {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid analogs with improved pharmacokinetic properties. Another area of interest is the investigation of {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects of {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid and its potential for clinical use.
Conclusion:
In conclusion, {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It acts as a selective agonist for the CB1 and CB2 receptors and has been found to have neuroprotective, anti-inflammatory, and analgesic effects. {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the potential of {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid for clinical use.
Applications De Recherche Scientifique
{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has also been shown to have potential in the treatment of anxiety, depression, and addiction. In addition, {2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVJRROMTQRDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4182661.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]pentanamide](/img/structure/B4182665.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182672.png)
![3-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4182673.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182706.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide](/img/structure/B4182720.png)
![[2-({4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4182726.png)
![2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4182737.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182761.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4182768.png)